Enhanced Lipophilicity vs. 2-Chloro-3-(trifluoromethyl)pyridine
The target compound exhibits a computed XLogP3-AA of 3.1, which is 0.4 log units higher than that of 2-chloro-3-(trifluoromethyl)pyridine (XLogP3-AA = 2.7) [1][2]. This difference arises from the replacement of a –CF₃ group with a –CF(CF₃)H group, adding both fluorination and a methine proton.
| Evidence Dimension | Calculated partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | 2-Chloro-3-(trifluoromethyl)pyridine; XLogP3-AA = 2.7 |
| Quantified Difference | Δ logP = +0.4 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
A ΔlogP of +0.4 can translate to measurably different membrane partitioning, bioavailability, and off-target binding profiles, making the target compound more suitable for applications requiring enhanced lipophilicity without additional synthetic modification.
- [1] PubChem Compound Summary for CID 154577690, 2-Chloro-3-(1,2,2,2-tetrafluoroethyl)pyridine. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 589833, 2-Chloro-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information, 2025. View Source
